Cas no 771454-16-1 (2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy-)

2H-1-Benzothiopyran-3-amine, 3,4-dihydro-8-methoxy- is a heterocyclic organic compound featuring a benzothiopyran scaffold with an amine functional group at the 3-position and a methoxy substituent at the 8-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The saturated 3,4-dihydro moiety enhances stability, while the methoxy group can influence reactivity and binding affinity in target applications. Its well-defined molecular framework is advantageous for the synthesis of bioactive molecules, particularly in the development of CNS-active compounds or enzyme modulators. The compound's purity and consistent performance make it suitable for rigorous synthetic and mechanistic studies.
2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy- structure
771454-16-1 structure
商品名:2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy-
CAS番号:771454-16-1
MF:C10H13NOS
メガワット:195.28132
MDL:MFCD04114518
CID:551420
PubChem ID:17877974

2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy- 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy-
    • 2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy-(9CI)
    • 8-methoxy-3,4-dihydro-2H-thiochromen-3-amine
    • 8-METHOXY-THIOCHROMAN-3-YLAMINE,
    • 8-Methoxy-thiochroman-3-ylamine
    • FT-0692991
    • 8-METHOXYTHIOCHROMAN-3-AMINE
    • 8-METHOXY-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-3-AMINE
    • 771454-16-1
    • AB18496
    • AKOS006294903
    • DTXSID50591438
    • 8-Methoxy-3-thiochromanamine
    • DB-229713
    • MDL: MFCD04114518
    • インチ: InChI=1S/C10H13NOS/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
    • InChIKey: GJHOYAFPOGJQBS-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC2=C1SCC(C2)N

計算された属性

  • せいみつぶんしりょう: 195.07178521g/mol
  • どういたいしつりょう: 195.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 60.6Ų

2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1004999-500mg
8-Methoxy-thiochroman-3-ylamine
771454-16-1 95%
500mg
$610 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0050-250mg
8-Methoxy-thiochroman-3-ylamine
771454-16-1 96%
250mg
¥2841.78 2025-01-21
Alichem
A449041971-1g
8-Methoxythiochroman-3-amine
771454-16-1 95%
1g
$762.30 2023-09-01
eNovation Chemicals LLC
Y1004999-100mg
8-Methoxy-thiochroman-3-ylamine
771454-16-1 95%
100mg
$255 2024-07-28
eNovation Chemicals LLC
Y1004999-1g
8-Methoxy-thiochroman-3-ylamine
771454-16-1 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1004999-250mg
8-Methoxy-thiochroman-3-ylamine
771454-16-1 95%
250mg
$370 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0050-100mg
8-Methoxy-thiochroman-3-ylamine
771454-16-1 96%
100mg
1797.85CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0050-500mg
8-Methoxy-thiochroman-3-ylamine
771454-16-1 96%
500mg
4655.75CNY 2021-05-07
eNovation Chemicals LLC
Y1004999-50mg
8-Methoxy-thiochroman-3-ylamine
771454-16-1 95%
50mg
$190 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0050-50mg
8-Methoxy-thiochroman-3-ylamine
771454-16-1 96%
50mg
¥1364.05 2025-01-21

2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy- 関連文献

2H-1-Benzothiopyran-3-amine,3,4-dihydro-8-methoxy-に関する追加情報

Comprehensive Analysis of 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-8-methoxy- (CAS No. 771454-16-1)

The compound 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-8-methoxy- (CAS No. 771454-16-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a benzothiopyran core with an amine and methoxy functional group, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its structural similarity to other heterocyclic compounds known for their therapeutic properties.

In recent years, the demand for 2H-1-Benzothiopyran-3-amine derivatives has surged due to their relevance in developing novel central nervous system (CNS) agents and anti-inflammatory drugs. The methoxy group at the 8-position enhances the molecule's solubility and bioavailability, which are critical factors in drug design. This compound is also being explored for its potential role in neuroprotective therapies, a hot topic in medical research as the global population ages and neurodegenerative diseases become more prevalent.

From a synthetic chemistry perspective, CAS No. 771454-16-1 serves as a versatile building block. Its benzothiopyran scaffold can be modified to create libraries of derivatives for high-throughput screening. This approach aligns with the growing trend of fragment-based drug discovery, where small molecular fragments are optimized to improve binding affinity and selectivity. The compound's stability under various conditions further adds to its appeal for industrial-scale production.

Environmental and safety considerations are also paramount when working with 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-8-methoxy-. While not classified as hazardous, proper handling protocols are recommended to ensure workplace safety. The compound's biodegradability and ecotoxicological profile are subjects of ongoing study, reflecting the broader industry shift toward green chemistry principles. Researchers are investigating sustainable synthesis routes to minimize waste and energy consumption.

The commercial availability of CAS No. 771454-16-1 has expanded in response to rising demand from academic and industrial laboratories. Suppliers often highlight its high purity (>98%) and consistent quality, which are essential for reproducible research outcomes. Pricing trends indicate a stable market, though fluctuations may occur due to raw material availability or regulatory changes affecting fine chemical production.

Looking ahead, the future of 2H-1-Benzothiopyran-3-amine, 3,4-dihydro-8-methoxy- appears promising. Its structural features make it a candidate for further exploration in personalized medicine and targeted drug delivery systems. As computational chemistry tools advance, virtual screening of its derivatives could accelerate the identification of lead compounds for various therapeutic areas. The integration of artificial intelligence in molecular design may unlock new possibilities for this versatile chemical entity.

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Amadis Chemical Company Limited
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